2-(2-Ethoxyphenyl)pyridine

Description

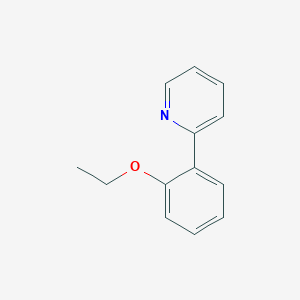

2-(2-Ethoxyphenyl)pyridine is a pyridine derivative characterized by an ethoxy-substituted phenyl ring attached to the pyridine core at the 2-position. This structural motif is common in medicinal chemistry, where pyridine derivatives are prized for their bioactivity and versatility in drug design.

Properties

IUPAC Name |

2-(2-ethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSZIYFLVSTPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenyl)pyridine typically involves the reaction of 2-bromopyridine with 2-ethoxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under reflux conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated the anticancer properties of pyridine derivatives, including 2-(2-ethoxyphenyl)pyridine. Research indicates that compounds with pyridine scaffolds exhibit cytotoxic effects against various cancer cell lines, such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (human breast cancer) cells. For instance, a study reported that certain pyridine derivatives showed moderate to strong cytotoxic activity, with specific compounds outperforming standard drugs like doxorubicin in efficacy against MCF-7 cells .

Mechanism of Action

Pyridine derivatives are known to act on multiple biological targets. They can function as inhibitors of various enzymes involved in cancer progression, including carbonic anhydrase and kinases associated with tumor growth. The ability of this compound to inhibit these targets makes it a promising candidate for further development in cancer therapeutics .

Molecular Switches

Chirality and Switching Mechanisms

Research has explored the use of this compound in the development of molecular switches. These switches can change conformation in response to external stimuli such as pH changes or light. A study demonstrated that derivatives of pyridine could be utilized as pivots for unidirectional rotation at the molecular level, which is essential for creating functional molecular devices .

Structure-Activity Relationship Studies

Designing New Compounds

Structure-activity relationship (SAR) studies are critical for understanding how modifications to the this compound structure can enhance its biological activity. For example, variations in substituents on the pyridine ring can significantly influence its binding affinity to biological targets. This approach has led to the identification of more potent derivatives suitable for drug development .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique biological activities, such as enzyme inhibition or receptor modulation . The exact pathways and targets depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects:

*From : 2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine.

Biological Activity

2-(2-Ethoxyphenyl)pyridine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 199.25 g/mol

The presence of the pyridine ring contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyridine compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 30 to 45 µg/mL against various bacterial strains, suggesting their potential as antibiotic agents . The structural modifications in pyridine derivatives often influence their bioactivity, indicating a structure-activity relationship (SAR) that is critical for drug design.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that similar pyridine derivatives can inhibit the production of pro-inflammatory mediators such as leukotrienes and prostaglandins, which are involved in inflammatory responses. For instance, an IC value of approximately 9 µM was reported for a related compound in inhibiting leukotriene B4 production . This suggests that this compound may possess similar anti-inflammatory capabilities.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

- Melanocortin Receptors : Recent studies have identified that certain derivatives of this compound can act as antagonists at melanocortin receptors, potentially influencing metabolic and inflammatory pathways .

- Enzyme Inhibition : The compound may also inhibit enzymes involved in inflammatory pathways, which could contribute to its therapeutic effects.

Case Studies

- Antimicrobial Activity Study : A case study investigated the activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aromatic substituents significantly affected antimicrobial efficacy. Compounds with electron-withdrawing groups demonstrated enhanced activity compared to those with electron-donating groups .

- Inflammation Model : In an animal model of inflammation, a related pyridine derivative was administered to assess its effect on inflammatory markers. The results showed a significant reduction in serum levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.